2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Preparation of the Pyrrolo[2,3-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at specific positions on the aromatic ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitubercular agent and as a CDK2 inhibitor for cancer treatment
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes
Industrial Applications: It is investigated for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . In antitubercular applications, it targets bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent antitubercular activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are also CDK2 inhibitors with similar biological activities.
Uniqueness
2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms, along with the pyrrolo[2,3-d]pyrimidine core, makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C15H16ClFN4 |
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Molecular Weight |
306.76 g/mol |
IUPAC Name |
2-chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClFN4/c1-15(2)8-21(10-6-4-9(17)5-7-10)13-11(15)12(18-3)19-14(16)20-13/h4-7H,8H2,1-3H3,(H,18,19,20) |
InChI Key |
YPSVPFFHOULTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=NC(=NC(=C21)NC)Cl)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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